

The Precision Weapon: An In-depth Technical Guide to the DM1 Cytotoxic Payload

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Compound of Interest

Compound Name: *vc-PABC-DM1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cytotoxic payload DM1 (emtansine), a potent microtubule-targeting agent that has become a cornerstone in the development of antibody-drug conjugates (ADCs). We will delve into its core properties, mechanism of action, and the experimental methodologies used to characterize its activity, presenting a valuable resource for professionals in the field of oncology and drug development.

Core Properties of DM1

DM1, a thiol-containing maytansinoid, is a synthetic derivative of maytansine, a natural product with powerful anti-mitotic properties.^[1] Its chemical structure is optimized for high cytotoxicity and conjugation to monoclonal antibodies through a stable linker.^[1]

Physicochemical Characteristics

A clear understanding of DM1's physical and chemical properties is fundamental to its application in drug development.

Property	Value	Reference(s)
Molecular Weight	738.3 g/mol	[2][3][4]
Molecular Formula	C35H48ClN3O10S	[2][3][4]
Appearance	Crystalline solid	[2][4]
Solubility	Slightly soluble in Chloroform and Methanol	
UV/Vis. λ_{max}	233, 253 nm	[4]
Nature	Synthetic	

Mechanism of Action: Disrupting the Cellular Scaffolding

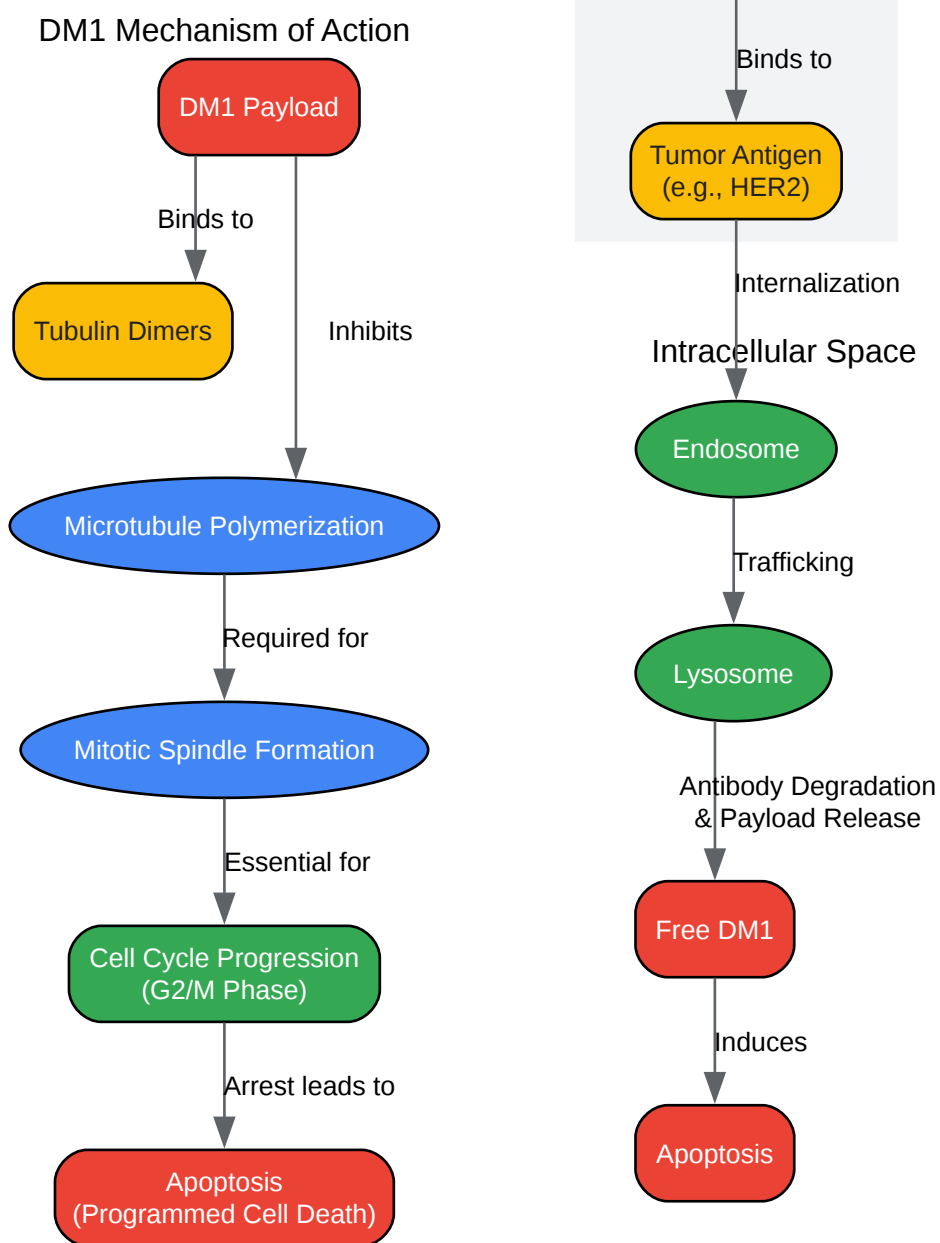
DM1 exerts its potent cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton critical for cell division, intracellular transport, and the maintenance of cell shape.[5][6]

The primary mechanism involves the following steps:

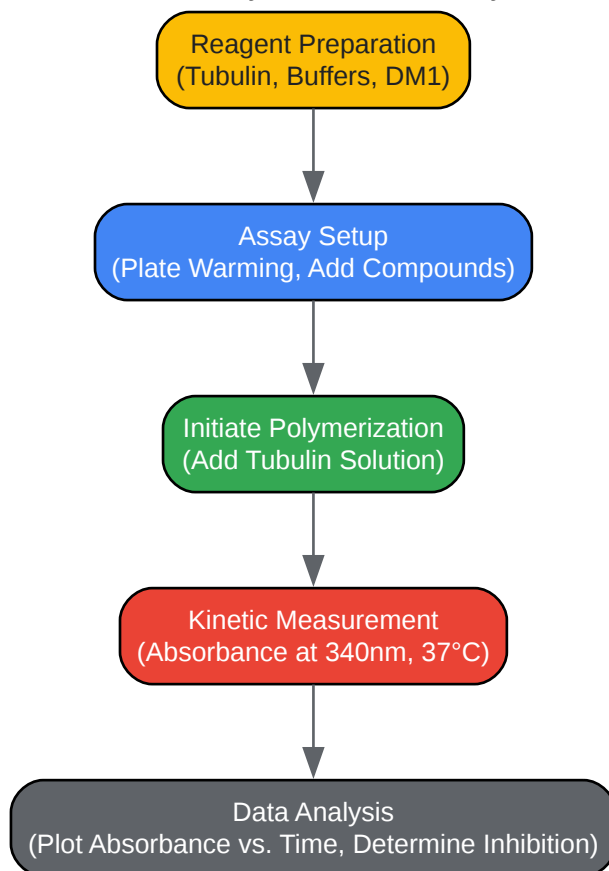
- **Tubulin Binding:** DM1 binds to tubulin, the protein subunit of microtubules.[5][6] This binding occurs at the vinca alkaloid binding site.
- **Inhibition of Polymerization:** By binding to tubulin, DM1 inhibits the assembly of microtubules.[6][7]
- **Mitotic Arrest:** The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a necessary structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5][8]
- **Induction of Apoptosis:** Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death, known as apoptosis, ultimately leading to the elimination of the cancer cell.[6][9]

This targeted disruption of a fundamental cellular process makes DM1 an exceptionally potent anti-cancer agent, particularly against rapidly dividing tumor cells.

DM1-Based ADC Mechanism of Action



In Vitro Tubulin Polymerization Assay Workflow



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